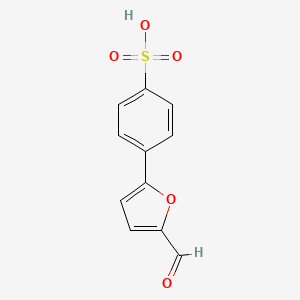

4-(5-Formylfuran-2-yl)benzenesulfonic acid

Description

4-(5-Formylfuran-2-yl)benzenesulfonic acid (CAS: 68502-11-4) is a sulfonic acid derivative featuring a formyl-substituted furan ring attached to a benzene core. Its molecular formula is C₁₁H₈O₅S, with a molecular weight of 252.24 g/mol .

Properties

IUPAC Name |

4-(5-formylfuran-2-yl)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5S/c12-7-9-3-6-11(16-9)8-1-4-10(5-2-8)17(13,14)15/h1-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZJDRDSDDLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonic acid typically involves the formylation of furan derivatives followed by sulfonation. One common method includes the Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The resulting formylfuran compound is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylfuran-2-yl)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sulfur trioxide (SO3), chlorosulfonic acid (HSO3Cl)

Major Products

Oxidation: 4-(5-Carboxyfuran-2-yl)benzenesulfonic acid

Reduction: 4-(5-Hydroxymethylfuran-2-yl)benzenesulfonic acid

Substitution: Various substituted benzenesulfonic acid derivatives

Scientific Research Applications

4-(5-Formylfuran-2-yl)benzenesulfonic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-Formylfuran-2-yl)benzenesulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Benzimidazole-Based Sulfonic Acids

Examples :

- 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9)

- 4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (Compound 18)

Key Differences :

- Structure : These compounds replace the formylfuran group with a benzoimidazole ring linked via a carbonyl group to aryl/alkyl chains.

- Activity: Both compounds exhibit potent antimicrobial activity against bacterial (e.g., S. aureus, E. coli) and fungal strains (C. albicans), attributed to the nitrobenzoyl and long-chain alkenoyl substituents .

Comparison : Unlike these benzimidazole derivatives, 4-(5-Formylfuran-2-yl)benzenesulfonic acid lacks a heterocyclic nitrogen system, which may limit its antimicrobial efficacy but enhance reactivity in formyl-mediated reactions (e.g., Schiff base formation).

Azo and Amino-Substituted Benzenesulfonic Acids

Examples :

Key Differences :

- Structure: Azo (-N=N-) and amino (-NH-) groups dominate these compounds, enabling π-π interactions and proton transfer.

- Applications: The azo derivative is linked to digestive process markers, while the amino analog functions as a thermally switchable proton conductor in composite membranes .

Furan and Thiophene Analogues

Examples :

Key Differences :

- Structure : Thiophene (sulfur-containing) and carboxylic acid (-COOH) groups replace the sulfonic acid and furan moieties.

- Reactivity : Thiophene’s sulfur atom enhances conjugation, while carboxylic acids are less acidic than sulfonic acids.

Comparison : The sulfonic acid group in this compound improves water solubility, making it more suitable for aqueous-phase reactions compared to thiophene-based carboxylic acids.

Sodium Salts and Surfactant Derivatives

Key Differences :

- Structure : Sodium counterion and hydroxyl (-OH) group on the benzene ring.

- Applications : Likely used as a surfactant or intermediate due to enhanced solubility from the sodium salt.

Comparison : The sodium salt form of sulfonic acids generally increases ionic character and solubility, but this compound’s free -SO₃H group may offer stronger acidity for catalysis.

Comparative Data Table

Biological Activity

4-(5-Formylfuran-2-yl)benzenesulfonic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring substituted with a formyl group and a benzenesulfonic acid moiety. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has varying degrees of effectiveness against different pathogens, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. A notable case study involved evaluating its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 15 | 10 |

| A549 | 20 | 8 |

The selectivity index indicates that the compound is preferentially toxic to cancer cells compared to normal cells, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of critical enzymes and pathways within microbial and cancer cells. For instance, studies have shown that it may inhibit xanthine oxidase, an enzyme implicated in oxidative stress and inflammation . This inhibition could contribute to both antimicrobial and anticancer activities by reducing reactive oxygen species (ROS) levels.

Case Studies

- Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of furan compounds, including those similar to this compound, showed promising results against multi-drug resistant strains of bacteria .

- Anticancer Research : Another research article focused on the structure-activity relationship (SAR) of furan derivatives indicated that modifications around the furan ring significantly enhanced cytotoxicity against various cancer cell lines .

Q & A

Basic Question: What are common synthetic routes for introducing sulfonic acid groups into aromatic systems like 4-(5-Formylfuran-2-yl)benzenesulfonic acid?

Methodological Answer:

Sulfonation typically involves electrophilic substitution using concentrated sulfuric acid or sulfur trioxide. For benzenesulfonic acid derivatives, the reaction conditions (temperature, acid concentration, and duration) dictate regioselectivity. For example, prolonged exposure to sulfuric acid can lead to para-sulfonation, as observed in the synthesis of structurally similar compounds like 4-((5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid . Optimization requires monitoring reaction progress via TLC or HPLC to avoid over-sulfonation.

Advanced Question: How can unexpected reaction pathways, such as ring closure or tautomerism, be addressed during synthesis?

Methodological Answer:

Extended reaction times or acidic conditions may induce side reactions. For instance, a 12-hour sulfuric acid treatment caused unexpected ring closure in a related benzenesulfonic acid derivative, forming a thiadiazole ring . To mitigate this:

- Use in situ spectroscopic monitoring (e.g., NMR or FTIR) to detect intermediates.

- Adjust reaction time and temperature iteratively.

- Isolate intermediates for structural validation via X-ray crystallography .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography resolves molecular geometry and confirms sulfonic acid positioning (e.g., para-substitution in analogous compounds ).

- NMR spectroscopy identifies tautomeric forms and hydrogen bonding; for example, distinct N-H signals at δ 8.95–10.42 ppm differentiate tautomers in sulfonic acid derivatives .

- Mass spectrometry validates molecular weight and fragmentation patterns.

Advanced Question: How can tautomeric equilibria in sulfonic acid derivatives complicate structural elucidation?

Methodological Answer:

Tautomerism, as seen in 4-[N’-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid, requires multi-technique validation:

- Use variable-temperature NMR to observe dynamic equilibria.

- Compare experimental data (e.g., X-H bond lengths from X-ray) with DFT calculations .

- Employ UV-Vis spectroscopy to track pH-dependent tautomeric shifts .

Basic Question: How is the antimicrobial activity of sulfonic acid derivatives evaluated?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) assays against pathogens like Listeria monocytogenes and E. coli are standard.

- Compare activity to reference antibiotics (e.g., ampicillin) using agar diffusion or broth microdilution .

- Correlate bioactivity with substituent effects (e.g., electron-withdrawing groups enhance potency ).

Advanced Question: How do substituents on the furan or benzene rings influence the antimicrobial efficacy of sulfonic acid derivatives?

Methodological Answer:

- Electron-deficient aromatic systems (e.g., nitro or halogen substituents) enhance membrane penetration.

- Computational docking studies predict interactions with bacterial enzymes (e.g., dihydrofolate reductase).

- Compare derivatives like 4-chloro-3-nitrobenzenesulfonic acid (CAS 121-18-6) to identify structure-activity trends .

Basic Question: What crystallographic software is recommended for refining sulfonic acid structures?

Methodological Answer:

- SHELXL is widely used for small-molecule refinement, especially for resolving disordered solvent molecules .

- Olex2 or WinGX interfaces simplify data handling.

- Validate hydrogen bonding networks using PLATON .

Advanced Question: How are disordered solvent molecules in crystal structures of sulfonic acids resolved?

Methodological Answer:

Disordered solvents (e.g., ether in ) complicate refinement:

- Apply SQUEEZE (in PLATON) to model diffuse electron density.

- Use restraints for thermal parameters during SHELXL refinement .

- Cross-validate with elemental analysis to confirm stoichiometry.

Advanced Question: How do directing effects influence sulfonation in multi-substituted benzene systems?

Methodological Answer:

- Electron-donating groups (e.g., -NH₂) direct sulfonation to para/ortho positions, while electron-withdrawing groups (e.g., -NO₂) favor meta.

- In 4-((5-triazolyl)thiadiazolyl)benzenesulfonic acid, steric hindrance from the triazole ring forces para-sulfonation .

- Computational tools (e.g., Gaussian) predict regioselectivity via Fukui indices .

Advanced Question: How can computational methods predict tautomer stability in sulfonic acid derivatives?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to compare tautomer energies.

- Analyze Natural Bond Orbitals (NBOs) for resonance stabilization.

- Validate with experimental pKa measurements and NMR chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.